3-Bromo-7,8-difluoroquinoline
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Overview
Description
3-Bromo-7,8-difluoroquinoline is a fluorinated quinoline derivative with the molecular formula C9H4BrF2N and a molecular weight of 244.04 g/mol . This compound is part of the broader family of quinolines, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Scientific Research Applications
3-Bromo-7,8-difluoroquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated quinoline derivatives.
Biology and Medicine: Fluorinated quinolines, including this compound, are studied for their potential antibacterial, antiviral, and anticancer activities.
Industry: The compound finds applications in the development of materials such as liquid crystals and dyes.
Safety and Hazards
The safety information for 3-Bromo-7,8-difluoroquinoline includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye/face protection, and rinsing cautiously with water in case of eye contact .
Future Directions
Mechanism of Action
Target of Action
It is known that quinolines, a family of compounds to which 3-bromo-7,8-difluoroquinoline belongs, have been used as inhibitors of various enzymes . These enzymes play crucial roles in numerous biological processes, and their inhibition can lead to significant changes in cellular function.
Mode of Action
The interaction of quinolines with their targets often involves the formation of covalent bonds, leading to the inhibition of the target enzymes . This inhibition can result in changes in cellular processes controlled by these enzymes.
Biochemical Pathways
Given the broad range of enzymes that quinolines can inhibit, it is likely that multiple pathways could be affected . The downstream effects of these changes would depend on the specific pathways and cells involved.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that the compound has good bioavailability.
Result of Action
Given its potential to inhibit various enzymes, it is likely that the compound could induce significant changes in cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura coupling reaction, which is used in the synthesis of such compounds, is known to be influenced by environmental conditions . .
Preparation Methods
The synthesis of 3-Bromo-7,8-difluoroquinoline typically involves the bromination and fluorination of quinoline derivatives. One common synthetic route includes the bromination of 7,8-difluoroquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction is usually carried out under controlled conditions to ensure selective bromination at the 3-position of the quinoline ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3-Bromo-7,8-difluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, quinoline derivatives generally undergo such reactions under suitable conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene . The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
3-Bromo-7,8-difluoroquinoline can be compared with other fluorinated quinolines such as:
- 7-Fluoroquinoline
- 8-Fluoroquinoline
- 3,5,6,7,8-Pentafluoroquinoline
These compounds share similar structural features but differ in the number and position of fluorine atoms, which can influence their reactivity and biological activity . The presence of both bromine and fluorine atoms in this compound makes it unique and potentially more versatile in various applications .
Properties
IUPAC Name |
3-bromo-7,8-difluoroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF2N/c10-6-3-5-1-2-7(11)8(12)9(5)13-4-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUVUICRKMWGRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)Br)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1686108-69-9 |
Source
|
Record name | 3-bromo-7,8-difluoroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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